N-[1-(furan-3-yl)propan-2-yl]-2-(3-methylphenyl)acetamide
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Overview
Description
N-[1-(furan-3-yl)propan-2-yl]-2-(3-methylphenyl)acetamide is an organic compound that features a furan ring and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-yl)propan-2-yl]-2-(3-methylphenyl)acetamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Alkylation: The furan ring is then alkylated using a suitable alkyl halide in the presence of a base.
Amidation: The final step involves the reaction of the alkylated furan with 3-methylphenylacetic acid to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-3-yl)propan-2-yl]-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced acetamide derivatives.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
N-[1-(furan-3-yl)propan-2-yl]-2-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The furan ring can interact with various enzymes and receptors, potentially modulating their activity. The phenylacetamide moiety may also play a role in binding to specific proteins, influencing their function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenyl)acetamide
- N-[1-(furan-3-yl)propan-2-yl]-2-(4-methylphenyl)acetamide
- N-[1-(furan-3-yl)propan-2-yl]-2-(3-chlorophenyl)acetamide
Uniqueness
N-[1-(furan-3-yl)propan-2-yl]-2-(3-methylphenyl)acetamide is unique due to the specific positioning of the furan ring and the methyl group on the phenyl ring. This unique structure can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12-4-3-5-14(8-12)10-16(18)17-13(2)9-15-6-7-19-11-15/h3-8,11,13H,9-10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGGTLFQJRCDSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC(C)CC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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